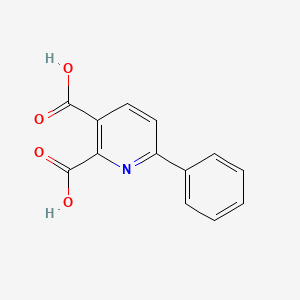

6-Phenyl-2,3-pyridinedicarboxylic acid

Description

Genesis and Early Investigations of Pyridinedicarboxylic Acids

Pyridinedicarboxylic acids are a class of organic compounds characterized by a pyridine (B92270) ring substituted with two carboxylic acid groups. The parent compound, pyridinedicarboxylic acid, can exist in several isomeric forms depending on the positions of the carboxylic acid groups on the pyridine ring. These compounds have been a subject of chemical investigation for many years due to their versatile coordination chemistry and their role as precursors in the synthesis of various organic molecules. Early research in this area focused on the synthesis of the different isomers and understanding their fundamental chemical properties.

Discovery and Initial Characterization of 6-Phenyl-2,3-pyridinedicarboxylic acid

Evolution of Research Perspectives on the Pyridinedicarboxylic Acid Scaffold

Research on the broader pyridinedicarboxylic acid scaffold has evolved significantly over time. Initially, the focus was on fundamental synthesis and reactivity. More recently, there has been a surge of interest in their application as ligands in coordination chemistry and materials science. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups provide multiple coordination sites, allowing for the formation of a wide variety of metal-organic frameworks (MOFs) and coordination polymers. These materials are investigated for potential applications in catalysis, gas storage, and as luminescent materials. While this research is extensive for isomers like 2,6- and 3,5-pyridinedicarboxylic acid, specific studies highlighting this compound in this context are not prevalent.

Interdisciplinary Relevance of this compound Research

Despite the limited direct research, the potential interdisciplinary relevance of this compound can be inferred from its chemical structure. The presence of both a rigid, aromatic backbone and multiple coordination sites makes it a candidate for applications in materials science and supramolecular chemistry.

Notably, this compound has been mentioned in patent literature as a potential monomer for the synthesis of polycondensates. google.comgoogleapis.comgoogle.com These polycondensates are described for use in cosmetic or pharmaceutical compositions, particularly to enhance properties like gloss and longevity in products such as lipsticks. google.comgoogleapis.com The incorporation of a phenyl-substituted pyridinedicarboxylic acid could potentially influence the physical properties of the resulting polymer, such as its refractive index and adhesion.

Below is a data table summarizing the potential application mentioned in the patent literature.

| Potential Application Area | Proposed Role of this compound | Potential Benefit |

| Cosmetics / Pharmaceuticals | Monomer in a polycondensate | Improved gloss and staying power of the final product google.comgoogleapis.com |

It is important to note that its inclusion in a list of potential monomers in a patent does not confirm its widespread use or provide detailed research findings on its efficacy or synthesis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H9NO4 |

|---|---|

Molecular Weight |

243.21 g/mol |

IUPAC Name |

6-phenylpyridine-2,3-dicarboxylic acid |

InChI |

InChI=1S/C13H9NO4/c15-12(16)9-6-7-10(14-11(9)13(17)18)8-4-2-1-3-5-8/h1-7H,(H,15,16)(H,17,18) |

InChI Key |

XZDJFIXQVLSADY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)O)C(=O)O |

Origin of Product |

United States |

Nomenclature and Advanced Structural Considerations of 6 Phenyl 2,3 Pyridinedicarboxylic Acid

Systematic IUPAC Nomenclature and Common Synonyms for 6-Phenyl-2,3-pyridinedicarboxylic acid and its Key Derivatives

The officially recognized name for the compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is This compound . The name systematically describes a pyridine (B92270) ring substituted with a phenyl group at the 6-position and two carboxylic acid groups at the 2- and 3-positions.

The parent molecule, pyridine-2,3-dicarboxylic acid, is commonly known as Quinolinic acid . wikipedia.orgwikipedia.org Therefore, the title compound can also be referred to as 6-Phenylquinolinic acid, although this is less common in formal chemical literature. Key derivatives of this compound are named by standard IUPAC conventions, which involve changing the suffix of the acid or adding the name of the modifying chemical group.

Below is an interactive data table detailing the nomenclature of the primary compound and some of its significant derivatives.

| Compound Type | Structure | Systematic IUPAC Name | Common Synonyms/Notes |

| Parent Acid | This compound | This compound | 6-Phenylquinolinic acid |

| Dimethyl Ester | Dimethyl 6-phenyl-2,3-pyridinedicarboxylate | Dimethyl 6-phenyl-2,3-pyridinedicarboxylate | Formed by esterification with methanol. |

| Diethyl Ester | Diethyl 6-phenyl-2,3-pyridinedicarboxylate | Diethyl 6-phenyl-2,3-pyridinedicarboxylate | Formed by esterification with ethanol. |

| Diamide | 6-Phenyl-2,3-pyridinedicarboxamide | 6-Phenyl-2,3-pyridinedicarboxamide | Formed by reaction with ammonia (B1221849). |

| Anhydride (B1165640) | 6-Phenylfuro[3,4-b]pyridine-5,7-dione | 6-Phenylfuro[3,4-b]pyridine-5,7-dione | Intramolecular dehydration product. |

Tautomerism and Protomeric Equilibria in this compound Systems

Tautomers are structural isomers that readily interconvert, often through the migration of a proton. wikipedia.org this compound, possessing both acidic carboxylic acid groups and a basic pyridine nitrogen atom, can exhibit prototropic tautomerism, leading to the formation of zwitterions. wikipedia.org

Zwitterionic Forms: A zwitterion, or inner salt, is a neutral molecule with both positive and negative charges. wikipedia.org In this system, a proton can transfer from one of the carboxylic acid groups to the pyridine nitrogen atom. This results in a pyridinium (B92312) cation and a carboxylate anion within the same molecule. Given the two carboxylic acid groups, two principal zwitterionic tautomers are possible, depending on which carboxyl group is deprotonated.

The equilibrium between the neutral form and the zwitterionic forms is highly dependent on the environment.

In Solution: The polarity of the solvent plays a crucial role. In polar, protic solvents like water, the zwitterionic form is often stabilized through hydrogen bonding with solvent molecules. wikipedia.org

In the Solid State: In crystals, the predominant form (neutral or zwitterionic) is determined by the packing forces and intermolecular hydrogen bonding network. nih.gov It is not uncommon for both forms to co-exist in the same crystal lattice. nih.gov

The equilibrium can be represented as follows:

Intramolecular Interactions and Hydrogen Bonding Networks within this compound

The proximity of the two carboxylic acid groups at the 2- and 3-positions creates a favorable geometry for the formation of a strong intramolecular hydrogen bond. This type of interaction is observed in other ortho-dicarboxylic acids and significantly influences the molecule's properties. nih.gov

A likely intramolecular hydrogen bond would form between the hydroxyl group of one carboxylic acid and the carbonyl oxygen of the adjacent one. This interaction would create a seven-membered pseudo-ring, which is a stable arrangement. The formation of this internal hydrogen bond can:

Influence Acidity: By stabilizing the molecule, it can affect the pKa values of the carboxylic acid protons. The proton involved in the intramolecular bond is less acidic, while the other may become more acidic.

Dictate Conformation: It locks the two carboxylic acid groups into a relatively planar and rigid orientation with respect to each other.

Compete with Intermolecular Bonding: In the solid state, there is a competition between the formation of this intramolecular bond and the formation of intermolecular hydrogen bonds, such as the common carboxylic acid dimer synthon or acid-pyridine synthons. uky.edursc.org The specific pattern adopted will determine the crystal packing.

Polymorphism and Solid-State Structural Variability of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This phenomenon is common in organic molecules, particularly those with multiple hydrogen bond donors and acceptors, such as pyridinedicarboxylic acids. rsc.orgresearchgate.net

While specific polymorphic studies on this compound are not widely reported, its structural features strongly suggest a high potential for polymorphism. The variability in its solid-state structure would primarily arise from different ways the molecules pack together, driven by the optimization of intermolecular interactions.

Key factors contributing to potential polymorphism include:

Hydrogen Bonding Competition: As mentioned, there is a competition between different hydrogen bonding motifs. One polymorph might be dominated by intramolecular hydrogen bonds and van der Waals interactions, another by intermolecular carboxylic acid dimers, and a third by strong hydrogen bonds between the carboxylic acid and the pyridine nitrogen of a neighboring molecule (acid-pyridine heterosynthon). uky.edu

Conformational Differences: Different crystalline forms could trap the molecule in slightly different conformations, for instance, with varying phenyl-pyridine dihedral angles.

Solvent Inclusion: Crystallization from different solvents can lead to the formation of solvates, which are distinct crystalline forms that include solvent molecules in the lattice. These solvates can have entirely different packing and hydrogen bonding networks.

Synthetic Methodologies for 6 Phenyl 2,3 Pyridinedicarboxylic Acid and Its Precursors

Retrosynthetic Analysis and Key Disconnections for 6-Phenyl-2,3-pyridinedicarboxylic acid

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, several key disconnections can be envisaged, primarily focusing on the formation of the pyridine (B92270) ring and the installation of its substituents.

A primary disconnection strategy involves breaking the bonds forming the pyridine ring itself. This leads to acyclic precursors that can be cyclized in the forward synthesis. One logical approach is a disconnection that breaks two C-N bonds and one C-C bond of the pyridine ring, suggesting a multi-component reaction strategy. This would involve precursors that can provide the C2-C3, C4-C5, and C6-N fragments of the pyridine core, along with the phenyl and dicarboxylic acid functionalities or their precursors.

Another key disconnection targets the C6-phenyl bond. This suggests a precursor pyridine ring already functionalized with carboxylic acid groups (or their synthetic equivalents) at the 2 and 3 positions, and a leaving group (such as a halogen) at the 6-position. The phenyl group could then be introduced via a transition metal-catalyzed cross-coupling reaction. This approach benefits from the wealth of well-established cross-coupling methodologies.

Finally, a functional group interconversion (FGI) strategy can be considered. This would involve retrosynthetically transforming the carboxylic acid groups into other functionalities that might be easier to introduce or that could facilitate the synthesis of the pyridine ring. For instance, the dicarboxylic acid could be derived from the oxidation of corresponding methyl or other alkyl groups, or from the hydrolysis of ester or nitrile precursors.

These retrosynthetic pathways highlight the main strategies available for the synthesis of this compound, each with its own set of advantages and challenges.

Conventional Synthesis Routes to this compound

Conventional synthetic methods for constructing the this compound scaffold can be broadly categorized into those that build the pyridine ring from acyclic precursors and those that modify a pre-existing pyridine ring.

Cyclocondensation Approaches for Pyridine Ring Formation

Cyclocondensation reactions are a classical and powerful tool for the de novo synthesis of pyridine rings. While a direct, one-pot cyclocondensation leading to this compound is not commonly reported, analogous reactions provide a conceptual basis. The Hantzsch pyridine synthesis, a well-known multi-component reaction, typically yields 1,4-dihydropyridines which can then be oxidized to pyridines. wikipedia.orgresearchgate.netchemtube3d.comorganic-chemistry.org A hypothetical adaptation for the target molecule could involve the condensation of a β-ketoester, an aldehyde, and a nitrogen donor, with subsequent oxidation. However, achieving the specific 2,3-dicarboxylic acid and 6-phenyl substitution pattern through this method would require carefully chosen and potentially complex starting materials.

Another classical approach involves the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or its derivatives. The challenge in applying this to this compound lies in the synthesis of the requisite, highly functionalized 1,5-dicarbonyl precursor.

Functional Group Interconversion Strategies on Preformed Pyridine Scaffolds

A more common and often more practical approach involves the modification of an existing, simpler pyridine derivative. This strategy relies on the robust and predictable chemistry of functional group interconversions. For the synthesis of this compound, a plausible route starts from a precursor such as 6-phenyl-2,3-dimethylpyridine. The two methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid. This oxidation of alkylpyridines to pyridinedicarboxylic acids is a well-established transformation. wikipedia.org

Alternatively, starting from a halogenated pyridine, such as 2,3-dichloro-6-phenylpyridine, the chloro groups could potentially be converted to carboxylic acids through various methods, including cyanation followed by hydrolysis, or through metal-catalyzed carboxylation reactions.

The following table summarizes potential functional group interconversion strategies:

| Precursor Functional Group | Target Functional Group | Reagents and Conditions |

| -CH₃ | -COOH | KMnO₄, heat; or HNO₃, heat |

| -Br / -Cl | -CN | NaCN or KCN, often with a catalyst |

| -CN | -COOH | Acid or base hydrolysis |

| -Br / -Cl | -COOH | Direct carboxylation using CO and a palladium catalyst |

This table presents generalized functional group interconversions and specific conditions would need to be optimized for the target molecule.

Multi-Component Reactions Incorporating the this compound Motif

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov While a specific MCR that directly yields this compound is not prominently described in the literature, the principles of MCRs can be applied to construct the core structure.

For instance, a variation of the Hantzsch synthesis or other pyridine-forming MCRs could be designed. wikipedia.orgresearchgate.netchemtube3d.comorganic-chemistry.org This would likely involve the reaction of a phenyl-containing building block, a component to provide the C2-C3 dicarboxylate unit (or a precursor), and a nitrogen source. The development of such a specific MCR would represent a significant advancement in the synthesis of this particular scaffold.

Advanced Synthetic Techniques and Innovations for this compound and its Derivatives

Modern synthetic chemistry has been revolutionized by the advent of transition metal-catalyzed reactions, which offer unprecedented efficiency and selectivity. These methods are particularly well-suited for the synthesis of complex aromatic and heteroaromatic compounds like this compound.

Transition Metal-Catalyzed Coupling Reactions in the Synthesis of this compound

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds. The synthesis of this compound can be strategically designed to leverage these reactions for the introduction of the phenyl group onto the pyridine ring.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with a halide or triflate, is a prime candidate for this transformation. researchgate.net A plausible synthetic route would involve the synthesis of a 6-halopyridine-2,3-dicarboxylate ester, which could then be coupled with phenylboronic acid. The ester groups serve as protecting groups for the carboxylic acids and can be readily hydrolyzed in a final step. The choice of catalyst, ligand, and base is crucial for the success of the coupling reaction, especially with potentially coordinating nitrogen heterocycles. nih.govacs.orgbeilstein-journals.org

Negishi Coupling: The Negishi coupling, which utilizes an organozinc reagent, is another excellent method for C-C bond formation. orgsyn.orgwikipedia.orgorganic-chemistry.org In this approach, a 6-halopyridine-2,3-dicarboxylate ester would be reacted with a phenylzinc reagent in the presence of a palladium or nickel catalyst. orgsyn.org Negishi couplings are known for their high functional group tolerance and can often be effective where other coupling methods fail.

The general scheme for these cross-coupling reactions is as follows:

Scheme 1: General representation of Suzuki-Miyaura and Negishi cross-coupling reactions for the synthesis of a 6-phenylpyridine derivative.

The following table provides a comparative overview of these two key cross-coupling reactions:

| Reaction | Organometallic Reagent | Catalyst | Key Advantages |

| Suzuki-Miyaura Coupling | Phenylboronic acid or ester | Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | High functional group tolerance; commercially available and stable reagents; environmentally benign byproducts. |

| Negishi Coupling | Phenylzinc halide | Palladium or Nickel complexes (e.g., Pd(PPh₃)₄, NiCl₂(dppf)) | High reactivity of organozinc reagents; broad scope of substrates. |

This table provides a general overview, and specific reaction conditions would need to be optimized.

These advanced techniques offer a convergent and efficient route to this compound and its derivatives, allowing for the late-stage introduction of the phenyl group, which is a significant advantage in the synthesis of analogues for structure-activity relationship studies.

Flow Chemistry and Continuous Synthesis Methodologies for this compound

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound, particularly in the critical oxidation of the 6-phenylquinoline (B1294406) precursor. The use of microreactors, such as the Corning Low Flow Reactor (LFR), facilitates superior control over reaction parameters, enhances safety, and can improve yields and purity.

This methodology can be directly extrapolated to the synthesis of this compound from 6-phenylquinoline. The phenyl substituent at the 6-position is not expected to interfere with the oxidative cleavage of the benzene (B151609) ring of the quinoline (B57606) core. The enhanced safety and efficiency of flow ozonolysis make it a highly attractive option for the industrial-scale production of this compound.

Table 1: Ozonolysis of Quinoline in a Corning Low Flow Reactor rsc.org

| Substrate | Method | Conversion (%) | Yield of Pyridine-2,3-dicarboxylic acid (%) |

|---|---|---|---|

| Quinoline | Single-Pass | 75.6 | 72.7 |

| Quinoline | Recycling | 95.2 | Not Reported |

| 8-Nitroquinoline | Single-Pass | 52.4 | 24.7 |

| 8-Nitroquinoline | Recycling | 76.9 | Not Reported |

| 6-Methoxyquinoline | Single-Pass | 45.2 | Not Reported |

| 6-Methoxyquinoline | Recycling | 73.5 | Not Reported |

Chemoenzymatic and Biocatalytic Pathways towards this compound Scaffolds

The application of enzymes in the synthesis of this compound offers a green and highly selective alternative to conventional chemical methods. Biocatalysis can be employed both in the synthesis of the 6-phenylquinoline precursor and in its subsequent oxidation.

Monoamine oxidase (MAO-N) biocatalysts have been shown to be effective in the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding quinolines. acs.orgnorthumbria.ac.ukresearchgate.net This enzymatic approach operates under mild conditions, typically in an aqueous buffer at or near physiological pH and temperature, and avoids the use of harsh chemical oxidants. While the direct enzymatic synthesis of 6-phenylquinoline has not been specifically detailed, the broad substrate scope of MAO-N variants suggests that a suitably substituted tetrahydroquinoline could serve as a viable precursor. Studies have shown that various substituents on the THQ backbone are tolerated, although electronic properties can affect conversion rates. northumbria.ac.ukresearchgate.net

For the critical oxidation of the 6-phenylquinoline ring to the desired dicarboxylic acid, enzymatic pathways offer potential for high selectivity. Quinoline 2-oxidoreductase, a molybdenum-containing hydroxylase, is known to initiate the microbial catabolism of quinoline by oxidizing the C-2 position. rsc.org Other enzymatic systems, such as those found in various microorganisms, can hydroxylate the quinoline ring at different positions. rsc.org While a complete enzymatic cascade for the conversion of 6-phenylquinoline to this compound has not been fully elucidated, the existing research into microbial degradation pathways of quinoline provides a strong foundation for future development in this area. Chemoenzymatic strategies, combining enzymatic steps with chemical ones, could also be envisioned. For instance, an initial enzymatic hydroxylation could render the quinoline ring more susceptible to subsequent chemical oxidation under milder conditions.

Table 2: Substrate Scope of MAO-N Biocatalytic Aromatization of Tetrahydroquinolines acs.orgresearchgate.net

| Substituent on THQ | Conversion to Quinoline (%) |

|---|---|

| Unsubstituted | >99 |

| 6-Fluoro | >99 |

| 6-Chloro | >99 |

| 6-Bromo | >99 |

| 6-Methyl | 85 |

| 6-Methoxy | 11 |

| 8-Methyl | >99 |

Optimization of Synthetic Yields and Stereochemical Selectivity for this compound

Optimizing the synthetic yield is a critical aspect of producing this compound cost-effectively. The primary focus for optimization lies in the oxidative cleavage of the 6-phenylquinoline precursor. Traditional oxidation methods often require harsh conditions and can lead to over-oxidation or the formation of byproducts, thus lowering the yield.

Recent advancements have focused on catalyst and reaction condition optimization. For instance, in the synthesis of related quinoline-4-carboxylic acids via the Doebner reaction, careful selection of the Lewis acid catalyst and control of reactant stoichiometry have been shown to significantly improve yields, particularly for electron-deficient substrates. nih.gov While this applies to the precursor synthesis, similar principles apply to the oxidation step. For the oxidation of halogenated quinolines to the corresponding pyridine-2,3-dicarboxylic acids, methods using either ozone followed by hydrogen peroxide or catalytic ruthenium tetroxide have been investigated, with yields ranging from 46-71% depending on the substituent. researchgate.net The choice of oxidant, catalyst, solvent, temperature, and reaction time are all crucial parameters that must be fine-tuned to maximize the yield of this compound.

Regarding stereochemical selectivity, it is generally not a consideration for the final product, as this compound is an achiral, aromatic molecule. However, if any of the synthetic intermediates were chiral, stereoselective synthesis would become important. For instance, if a chemoenzymatic route involving the dearomatization of the pyridine ring were employed, as has been demonstrated for other pyridine derivatives, controlling the stereochemistry of the resulting piperidine (B6355638) intermediates would be crucial. tapi.com

Green Chemistry Principles Applied to the Synthesis of this compound

The synthesis of this compound is an area where the principles of green chemistry can be effectively applied to reduce environmental impact and improve sustainability. Key areas of focus include the use of safer solvents, maximization of atom economy, and the development of sustainable catalytic systems.

Solvent-Free and Aqueous Media Syntheses

Traditional syntheses of quinolines and their derivatives often rely on volatile and potentially toxic organic solvents. A significant step towards a greener synthesis of this compound and its precursors is the adoption of solvent-free conditions or the use of water as a reaction medium.

For the synthesis of the quinoline precursor, solvent-free Friedländer annulation reactions have been developed using various nanocatalysts, achieving good to excellent yields at elevated temperatures. nih.gov Additionally, certain reactions for preparing quinoline derivatives, such as the Pfitzinger synthesis of quinoline-2,4-dicarboxylic acids, have been successfully performed in water, which is an ideal green solvent. acs.org

In the oxidation step, performing the reaction in an aqueous medium is also feasible. For example, the oxidation of quinoline with a chlorate (B79027) salt can be conducted in an aqueous acidic medium. rsc.org The use of aqueous systems not only reduces the reliance on organic solvents but can also simplify product isolation and purification.

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. nih.gov Reactions with high atom economy generate less waste and are therefore more sustainable.

In the context of this compound synthesis, addition and cycloaddition reactions generally exhibit high atom economy. For instance, a one-pot synthesis of quinoline derivatives from substituted o-nitrotoluenes and olefins has been reported as a highly atom-economical pathway. rsc.org In contrast, substitution and elimination reactions often have poor atom economy. scranton.edu

The traditional oxidation of 6-phenylquinoline can generate significant waste, depending on the oxidant used. For example, oxidations using permanganate or chromic acid produce large quantities of inorganic waste. A greener alternative is the use of catalytic oxygen or hydrogen peroxide, where the only byproduct is water. Ozonolysis, particularly in a flow system where ozone is generated on-demand and consumed efficiently, also represents a more atom-economical approach compared to stoichiometric heavy-metal oxidants. rsc.org

Sustainable Catalysis in this compound Production

The use of sustainable catalysts is paramount in developing a green synthesis for this compound. This involves replacing stoichiometric reagents with catalytic alternatives and favoring catalysts based on earth-abundant and non-toxic metals.

For the synthesis of the 6-phenylquinoline precursor, a shift from precious metal catalysts (e.g., palladium, ruthenium) to catalysts based on more abundant metals like iron, copper, or nickel is a key green strategy. tandfonline.comrsc.org Iron(III) chloride, for example, has been used as an inexpensive, non-toxic, and environmentally benign catalyst for the efficient synthesis of quinoline derivatives. tandfonline.com Furthermore, heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. nih.govnih.gov Metal-free catalysts, such as Brønsted acid functionalized graphitic carbon nitride (g-C3N4), have also emerged as highly effective and recyclable options for quinoline synthesis. nih.gov

In the oxidation step, sustainable catalysis involves using clean oxidants like O2 or H2O2 in conjunction with efficient catalysts. The direct C-H activation and functionalization of the pyridine ring is an active area of research that promises more sustainable routes to functionalized pyridines, minimizing the need for pre-functionalized substrates and reducing the number of synthetic steps. acs.orgnih.govrsc.org

Chemical Reactivity and Derivatization Strategies for 6 Phenyl 2,3 Pyridinedicarboxylic Acid

Reactivity of Carboxylic Acid Moieties in 6-Phenyl-2,3-pyridinedicarboxylic acid

The two adjacent carboxylic acid groups are the primary sites for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Esterification: The carboxylic acid groups can be converted to esters through reactions with alcohols, typically under acidic catalysis (Fischer esterification). masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as a solvent or by removing the water byproduct. masterorganicchemistry.com For pyridine (B92270) carboxylic acids, the esterification can be catalyzed by a strong acid salt of a pyridine carboxylic acid ester itself, allowing for a cyclic process. google.com Another approach involves the palladium-catalyzed reaction of the corresponding 2,3-dichloropyridine (B146566) derivative with carbon monoxide and an alcohol. google.com Given the two carboxylic acid groups in this compound, both mono- and di-esters can be formed depending on the reaction conditions and stoichiometry of the alcohol used.

Amidation: Amidation of the carboxylic acid groups can be achieved by reacting the diacid with amines. This transformation often requires the activation of the carboxylic acids, for instance, by converting them to more reactive acyl chlorides first. nih.govnih.gov The diacid can be treated with thionyl chloride to form the diacid chloride, which then readily reacts with primary or secondary amines to yield the corresponding diamides. nih.gov Direct amidation is also possible using coupling agents that activate the carboxylic acid in situ. researchgate.net

Imide Formation: The presence of two adjacent carboxylic acid groups allows for the formation of a cyclic imide. This is typically achieved by heating the dicarboxylic acid with a primary amine or ammonia (B1221849), often with the removal of water. The reaction can proceed through an intermediate anhydride (B1165640). For instance, 2,3-pyridinedicarboxylic anhydride reacts with substituted anilines to form the corresponding imide derivatives, specifically 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-diones. hilarispublisher.com The reaction conditions, such as the solvent and the use of auxiliary reagents, can influence the product distribution between the imide and isomeric amides. researchgate.net

| Reaction Type | Reagents | Product Type | Notes |

|---|---|---|---|

| Esterification | Alcohol (e.g., R-OH), Acid Catalyst (e.g., H₂SO₄) | Mono- or Di-ester | Equilibrium reaction; often requires removal of water. masterorganicchemistry.com |

| Amidation | 1. Thionyl Chloride (SOCl₂) 2. Amine (e.g., R-NH₂) | Mono- or Di-amide | Proceeds via an acid chloride intermediate. nih.gov |

| Imide Formation | Primary Amine (e.g., R-NH₂), Heat | Cyclic Imide | Possible due to the adjacent positioning of the two carboxylic acid groups. hilarispublisher.com |

Pyridinecarboxylic acids can undergo decarboxylation, with the ease of this reaction being highly dependent on the position of the carboxyl group. Pyridine-2,3-dicarboxylic acid, also known as quinolinic acid, is known to decarboxylate readily in aqueous solutions at elevated temperatures. cdnsciencepub.com Studies have shown that quinolinic acid decarboxylates significantly faster than other pyridinedicarboxylic acid isomers. cdnsciencepub.com The reaction proceeds via the loss of carbon dioxide, typically from the 2-position, to form nicotinic acid (pyridine-3-carboxylic acid).

The mechanism for the decarboxylation of pyridinecarboxylic acids in aqueous solution involves both the isoelectric (zwitterionic) species and the anionic form. cdnsciencepub.com It is proposed that the transition state resembles a carbanion or ylid, and carbon-carbon bond breaking is well advanced in the transition state for both the anion and the isoelectric species. cdnsciencepub.com Electron-withdrawing groups on the pyridine ring can lower the temperature required for decarboxylation. mdma.ch The 6-phenyl substituent on the target molecule would likely influence the rate of decarboxylation through its electronic and steric effects, but the fundamental pathway is expected to be similar to that of the parent quinolinic acid.

Acid Chlorides: The carboxylic acid groups can be readily converted into more reactive acyl chlorides (or acid chlorides). This is a common strategy to activate the carboxyl groups for subsequent reactions like amidation or esterification. nih.govlibretexts.org A standard reagent for this transformation is thionyl chloride (SOCl₂). nih.govlibretexts.orgyoutube.com The reaction of a carboxylic acid with thionyl chloride replaces the hydroxyl group with a chlorine atom, producing the acyl chloride along with sulfur dioxide and hydrogen chloride as byproducts. wikipedia.org Other reagents like phosphorus(V) chloride (PCl₅) or oxalyl chloride can also be used. libretexts.orgwikipedia.org For this compound, reaction with excess thionyl chloride would yield 6-phenylpyridine-2,3-dicarbonyl dichloride. nih.gov

Anhydrides: Due to the ortho-positioning of the two carboxylic acid groups, a cyclic anhydride, 6-phenylfuro[3,4-b]pyridine-5,7-dione, can be formed upon heating or by treatment with a dehydrating agent like acetic anhydride. hilarispublisher.com This anhydride is a useful intermediate itself, reacting with various nucleophiles. For example, reaction of 2,3-pyridinedicarboxylic anhydride with nitrogen nucleophiles like anilines can lead to the formation of either amides or imides depending on the reaction conditions. hilarispublisher.com

| Derivative | Typical Reagent(s) | Intermediate Structure |

|---|---|---|

| Acid Chloride | Thionyl Chloride (SOCl₂) or Phosphorus(V) Chloride (PCl₅) | Di-acid chloride |

| Cyclic Anhydride | Heat or Acetic Anhydride | Fused furanodione ring |

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack and coordination to metal ions.

N-Alkylation: The pyridine nitrogen is nucleophilic and can be alkylated using alkyl halides (e.g., methyl iodide) to form a quaternary pyridinium (B92312) salt. nih.gov This reaction introduces a positive charge on the nitrogen atom, which significantly alters the electronic properties of the ring, making it more electron-deficient. In molecules with multiple potential sites for alkylation, achieving selectivity for the pyridine nitrogen may require careful choice of reaction conditions. nih.gov

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. nih.govwikipedia.org This transformation is typically carried out using strong oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. nih.govthieme-connect.de The resulting pyridine-N-oxide has unique reactivity; the oxygen atom can act as a nucleophilic oxidant, and the N-O bond alters the electron distribution in the aromatic ring. thieme-connect.deorganic-chemistry.org Selective N-oxidation of pyridines is possible even in the presence of other oxidizable functional groups by employing specific catalytic systems. nih.gov

Pyridine-dicarboxylic acids are excellent ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. ajol.info The this compound can act as a multidentate ligand, coordinating to a metal center through the pyridine nitrogen and one or both of the carboxylate oxygen atoms. ajol.inforesearchgate.net This O,N,O-tridentate binding mode is common for ligands like pyridine-2,6-dicarboxylate (B1240393) and leads to the formation of stable chelate rings. ajol.infomdpi.com

The specific coordination mode can be influenced by the nature of the metal ion, the pH of the solution (which determines the protonation state of the carboxylic acids), and the presence of other co-ligands. acs.org The resulting metal complexes have diverse structures and potential applications in areas such as catalysis and materials science. ajol.infoacs.org For example, complexes of pyridine-2,6-dicarboxylic acid with transition metals like Cu(II), Co(II), Ni(II), and Zn(II) have been synthesized and characterized. ajol.inforesearchgate.net

| Reaction/Process | Reagent/Partner | Product/Result | Notes |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Pyridinium Salt | Introduces a permanent positive charge on the nitrogen. nih.gov |

| N-Oxidation | Peroxy Acid (e.g., m-CPBA) | Pyridine-N-oxide | Modifies the electronic properties and reactivity of the ring. nih.govwikipedia.org |

| N-Coordination | Metal Ions (e.g., Cu²⁺, Zn²⁺, Co²⁺) | Metal Complex | Forms stable chelates via N and O donor atoms. ajol.inforesearchgate.net |

Reactivity of the Phenyl Substituent in this compound

The presence of the pyridine-2,3-dicarboxylic acid moiety significantly influences the chemical reactivity of the appended phenyl ring in this compound. The electron-withdrawing nature of the pyridine ring, further enhanced by the two carboxylic acid groups, deactivates the phenyl ring towards certain reactions while enabling others.

Electrophilic Aromatic Substitution on the Phenyl Ring

The pyridine ring acts as a deactivating group towards electrophilic aromatic substitution (EAS) on the phenyl substituent. uoanbar.edu.iqwikipedia.org This deactivation arises from the electron-withdrawing inductive effect of the nitrogen atom in the pyridine ring. Consequently, harsher reaction conditions are generally required for electrophilic substitution to occur on the phenyl ring compared to benzene (B151609).

The directing effect of the pyridine-2,3-dicarboxylic acid substituent on the phenyl ring is anticipated to be primarily meta-directing. This is because the deactivating nature of the pyridine ring withdraws electron density from the ortho and para positions of the phenyl ring, making the meta position relatively more susceptible to electrophilic attack. However, the steric hindrance imposed by the adjacent pyridine ring may also influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions on the phenyl ring of this compound are expected to be challenging. The strongly acidic conditions often employed for these reactions can lead to the protonation of the pyridine nitrogen, further increasing its electron-withdrawing effect and deactivating the entire molecule towards electrophilic attack. wikipedia.orgyoutube.comrsc.org

Directed Ortho Metalation Strategies and Functionalization

Directed ortho metalation (DoM) presents a powerful strategy for the regioselective functionalization of the phenyl ring in this compound. wikipedia.orgbaranlab.org This methodology utilizes a directing metalation group (DMG) to guide the deprotonation of a specific ortho C-H bond by a strong base, typically an organolithium reagent. The resulting aryl-lithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

In the case of this compound, the carboxylic acid groups can potentially serve as directing groups. uwindsor.ca The coordination of the organolithium base to the carbonyl oxygen of the carboxylic acid would position the base in proximity to the ortho protons of the phenyl ring, facilitating their abstraction. The reaction would likely require the use of a strong, non-nucleophilic base to avoid side reactions with the carboxylic acid groups.

Alternatively, the nitrogen atom of the pyridine ring can also act as a directing group, although this would lead to functionalization at the C-2' position of the phenyl ring. The regioselectivity would be influenced by the relative directing ability of the carboxylic acid groups versus the pyridine nitrogen.

Table 1: Potential Electrophiles for Trapping after Directed Ortho Metalation

| Electrophile | Functional Group Introduced |

| D2O | Deuterium |

| I2 | Iodine |

| CO2 | Carboxylic Acid |

| RCHO | Hydroxymethyl |

| R2CO | Hydroxyalkyl |

| RCN | Ketone (after hydrolysis) |

| Me3SiCl | Trimethylsilyl |

Regioselective Functionalization of the Pyridine Core of this compound

Functionalization of the pyridine core of this compound is influenced by the electronic properties of the existing substituents. The phenyl group at the 6-position is an electron-donating group, while the carboxylic acid groups at the 2- and 3-positions are electron-withdrawing.

C-H Activation and Late-Stage Functionalization

Transition metal-catalyzed C-H activation has emerged as a versatile tool for the direct functionalization of pyridine rings. nih.govyoutube.com In the context of this compound, the carboxylic acid groups can act as directing groups to guide the regioselective C-H activation of the pyridine core. researchgate.net For instance, palladium-catalyzed C-H activation could potentially occur at the C-4 or C-5 position, directed by the neighboring carboxylic acid groups.

The choice of catalyst, ligand, and reaction conditions is crucial in controlling the regioselectivity of the C-H activation process. This strategy allows for the late-stage introduction of various functional groups, such as aryl, alkyl, and heteroatom-containing moieties, providing a powerful method for the diversification of this compound derivatives.

Halogenation and Subsequent Cross-Coupling Strategies

The halogenation of pyridine rings can be challenging due to their electron-deficient nature. chemrxiv.orgnih.gov However, the introduction of a halogen atom onto the pyridine core of this compound would provide a valuable handle for further functionalization through cross-coupling reactions. wikipedia.orgyoutube.comyoutube.com

The regioselectivity of halogenation would be influenced by the directing effects of the existing substituents. The phenyl group at C-6 would direct towards the C-5 position, while the carboxylic acid groups would direct towards the C-5 position as well. Therefore, halogenation is most likely to occur at the C-5 position of the pyridine ring.

Once halogenated, the resulting halo-6-phenyl-2,3-pyridinedicarboxylic acid can undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon bonds. rsc.org These reactions offer a powerful means to synthesize a wide array of complex derivatives with tailored electronic and steric properties.

Polymerization and Macromolecular Architectures Incorporating this compound Moieties

The dicarboxylic acid functionality of this compound makes it a suitable monomer for the synthesis of various polymers and macromolecular architectures. nih.gov The rigid and aromatic nature of the monomer can impart desirable thermal and mechanical properties to the resulting polymers.

One prominent application is in the formation of coordination polymers or metal-organic frameworks (MOFs). acs.orgresearchgate.net The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups can coordinate to metal ions, leading to the formation of extended one-, two-, or three-dimensional networks. The phenyl substituent can influence the porosity and dimensionality of the resulting framework.

Furthermore, this compound can be used as a monomer in the synthesis of polyesters and polyamides through condensation polymerization with diols and diamines, respectively. nih.govwur.nl The properties of these polymers can be tuned by varying the co-monomer. The incorporation of the this compound moiety is expected to enhance the thermal stability and rigidity of the polymer chains. asianpubs.org

Table 2: Potential Polymer Architectures from this compound

| Polymer Type | Co-monomer | Potential Properties |

| Coordination Polymer | Metal Ions | Porosity, Catalytic Activity |

| Polyester | Diols | Thermal Stability, Mechanical Strength |

| Polyamide | Diamines | High-Performance Properties |

In-depth Analysis of this compound in Coordination Chemistry Remains Elusive

A comprehensive review of scientific literature reveals a notable absence of dedicated research on the coordination chemistry and metal complexes of this compound. Despite the broad interest in pyridine-dicarboxylic acids as versatile ligands for the construction of coordination polymers, metal-organic frameworks (MOFs), and other supramolecular structures, this specific phenyl-substituted derivative appears to be a largely unexplored area of study. Consequently, a detailed, evidence-based article on its coordination chemistry, as requested, cannot be generated at this time.

While extensive research exists for related compounds, such as unsubstituted 2,3-pyridinedicarboxylic acid and other phenyl-substituted pyridine carboxylic acid isomers, a strict adherence to the subject of this compound yields no specific data on its ligand design principles, the synthesis of its metal complexes, or its role in the formation of discrete or polymeric coordination structures.

The general principles of coordination for pyridine-dicarboxylic acids suggest that this compound would likely exhibit interesting chelating and bridging capabilities. The adjacent carboxylic acid groups at the 2- and 3-positions, in conjunction with the pyridine nitrogen, provide a versatile N,O,O'-tridentate chelation site. The presence of the phenyl group at the 6-position could introduce steric effects that influence the coordination geometry and potentially lead to the formation of unique structural motifs. Furthermore, the carboxylate groups could bridge multiple metal centers, facilitating the assembly of higher-dimensional networks.

However, without experimental data from synthesized and characterized metal complexes of this compound, any discussion of its specific coordination modes, the influence of reaction conditions on complex formation, or the properties of the resulting materials would be purely speculative.

The scientific community has extensively investigated other pyridine-dicarboxylic acid ligands. For instance, studies on 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid have detailed the synthesis and structural variations of its coordination compounds with various transition metals, revealing a range of structures from mononuclear complexes to three-dimensional frameworks. rsc.org Similarly, 4,4′-(Pyridine-3,5-diyl)dibenzoic acid has been employed as a versatile linker to construct a variety of coordination polymers with diverse topologies and catalytic activities. acs.orgnih.govacs.org Research on unsubstituted 2,6-pyridinedicarboxylic acid has also led to the development of numerous coordination polymers with interesting phot-catalytic and fluorescent sensing properties. researchgate.net

The lack of available information for this compound highlights a potential area for future research within the field of coordination chemistry. The synthesis of this ligand and the systematic investigation of its reactions with various metal ions could lead to the discovery of new coordination complexes with novel structures and functionalities. Such studies would be essential to understand how the specific placement of the phenyl group on the pyridine ring influences the resulting coordination architectures and their properties.

Until such research is undertaken and published, a detailed and scientifically accurate article focusing solely on the coordination chemistry of this compound, as per the specified outline, remains unfeasible.

Coordination Chemistry and Metal Complexes of 6 Phenyl 2,3 Pyridinedicarboxylic Acid

Electronic Structure and Bonding in Metal Complexes of 6-Phenyl-2,3-pyridinedicarboxylic acid

The electronic structure and nature of bonding in metal complexes of this compound are dictated by the interaction between the metal d-orbitals and the ligand's molecular orbitals. The ligand typically acts as a multidentate chelating agent, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the two carboxylate groups. The presence of the phenyl group at the 6-position can influence the electronic properties of the pyridine ring through inductive and resonance effects, which in turn can modulate the ligand field strength and the nature of the metal-ligand bond.

The bonding in these complexes can be described by a combination of ligand-to-metal σ-donation and potential metal-to-ligand π-backbonding. The lone pair of electrons on the pyridine nitrogen and the deprotonated carboxylate oxygens form strong σ-bonds with the empty d-orbitals of the metal ion. The extent of π-backbonding, where electron density from the metal's d-orbitals is donated to the π* orbitals of the pyridine ring, depends on the nature of the metal ion and its oxidation state. This backbonding can be influenced by the phenyl substituent.

The coordination geometry around the central metal ion in these complexes can vary significantly, with common geometries including octahedral, tetrahedral, and square planar arrangements. wikipedia.org The specific geometry is determined by factors such as the size and charge of the metal ion, the steric hindrance imposed by the phenyl group, and the presence of other coordinating ligands or solvent molecules. In an octahedral field, the metal d-orbitals split into two energy levels: the lower energy t2g set (dxy, dxz, dyz) and the higher energy eg set (dz², dx²-y²). libretexts.orglibretexts.org The energy difference between these levels is denoted as Δoct. In a tetrahedral field, the splitting is inverted and smaller, with the e set being of lower energy than the t2 set. libretexts.org

Spectroscopic and Magnetic Properties of this compound Metal Complexes

The electronic and structural features of metal complexes of this compound can be elucidated through various spectroscopic techniques and magnetic susceptibility measurements.

Spectroscopic Properties:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The deprotonation of the carboxylic acid groups upon complexation is evidenced by the disappearance of the broad O-H stretching vibration and the appearance of characteristic asymmetric and symmetric stretching vibrations of the coordinated carboxylate groups (COO⁻). The positions of these bands can provide insights into the coordination mode of the carboxylate groups (monodentate, bidentate, or bridging). umt.edu.my Shifts in the C=N and C=C stretching vibrations of the pyridine ring also indicate coordination of the nitrogen atom to the metal center.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about the d-d electronic transitions of the metal ion and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. The d-d transitions are typically weak and appear in the visible region of the spectrum, and their energies are related to the ligand field splitting parameter (Δ). libretexts.org The position and intensity of these bands are sensitive to the coordination geometry and the nature of the metal-ligand bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can provide detailed information about the structure in solution. The chemical shifts of the protons on the pyridine and phenyl rings will be affected by coordination to the metal ion.

Magnetic Properties:

The magnetic properties of metal complexes of this compound are determined by the number of unpaired d-electrons in the central metal ion. libretexts.org Complexes with unpaired electrons are paramagnetic, while those with all paired electrons are diamagnetic.

The magnetic moment of a complex can be measured experimentally and provides information about the spin state of the metal ion. For a given d-electron configuration, the metal ion can exist in a high-spin or low-spin state depending on the magnitude of the ligand field splitting (Δ) relative to the electron pairing energy (P). libretexts.org Strong-field ligands produce a large Δ, favoring low-spin complexes, while weak-field ligands result in a smaller Δ, leading to high-spin complexes. The magnetic properties of coordination polymers constructed from related pyridine dicarboxylic acids have been shown to exhibit both antiferromagnetic and ferromagnetic interactions between adjacent metal centers. mdpi.com

Applications of this compound Metal Complexes

Metal complexes of pyridinedicarboxylic acids and their derivatives have shown promise in a variety of applications, and it is anticipated that complexes of this compound would exhibit similar utility.

Catalytic Systems for Organic Transformations and Redox Reactions

Coordination polymers and metal-organic frameworks (MOFs) constructed from pyridinedicarboxylic acids have been investigated as catalysts for various organic reactions. For instance, coordination polymers of 4,4′-(pyridine-3,5-diyl)dibenzoic acid have shown catalytic activity in Knoevenagel condensation reactions. acs.orgnih.gov The catalytic performance is often attributed to the presence of accessible metal centers that can act as Lewis acids to activate substrates. The phenyl group in this compound could influence the catalytic activity by modifying the electronic environment of the metal center or by providing steric control.

Gas Adsorption, Separation, and Storage within MOF Architectures

Metal-organic frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. The porous nature of MOFs makes them attractive for applications in gas storage and separation. rsc.org Pyridyl-isophthalate ligands have been used to construct Cu(II)-based MOFs that exhibit permanent porosity and selective gas adsorption properties for H₂, O₂, and CO₂. nih.gov It is plausible that this compound could serve as a linker for the synthesis of novel MOFs with potential applications in gas storage and separation, with the phenyl group potentially influencing the pore size and surface properties of the resulting framework. mdpi.com

Sensing and Detection Platforms for Various Analytes

Luminescent metal complexes are widely explored for their potential as chemical sensors. researchgate.net The emission properties of these complexes can be sensitive to the presence of specific analytes, leading to a measurable change in fluorescence or phosphorescence upon binding. Coordination polymers based on 2,6-pyridinedicarboxylic acid have been shown to act as fluorescent sensors for the detection of dichromate ions and antibiotics. researchgate.net Metal complexes of this compound, particularly those with luminescent metal ions like lanthanides, could potentially be developed as sensing platforms for various ions and small molecules.

Luminescent Materials and Photophysical Properties of Coordination Compounds

Coordination complexes of pyridinedicarboxylic acids with d¹⁰ metal ions like Zn(II) and Cd(II), as well as with lanthanide ions, often exhibit interesting luminescent properties. mdpi.comnih.govrsc.org The organic ligand can act as an "antenna" to absorb light and transfer the energy to the metal center, which then emits light at a characteristic wavelength. The photophysical properties of these complexes, such as their emission wavelength, quantum yield, and lifetime, can be tuned by modifying the structure of the ligand. The introduction of a phenyl group in this compound is expected to influence the photoluminescent properties of its metal complexes by altering the energy levels of the ligand's molecular orbitals. csic.es

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Phenyl 2,3 Pyridinedicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for 6-Phenyl-2,3-pyridinedicarboxylic acid

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals, offering insights into the connectivity and spatial arrangement of the atoms.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignment

¹H and ¹³C NMR Spectra: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) and phenyl rings. The pyridine ring protons, H-4 and H-5, would likely appear as doublets due to coupling with each other. The phenyl protons would present a more complex pattern, typically with signals for the ortho, meta, and para protons. The carboxylic acid protons are expected to be highly deshielded, appearing as broad singlets at a very low field (typically >10 ppm), though their observation can be dependent on the solvent and concentration.

The ¹³C NMR spectrum would display signals for all carbon atoms in the molecule. The carbons of the carboxylic acid groups would resonate at the lowest field (around 165-175 ppm), followed by the carbons of the pyridine and phenyl rings. The specific chemical shifts would be influenced by the electronic effects of the substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2-COOH | ~12-14 (broad s) | ~168 |

| 3-COOH | ~12-14 (broad s) | ~166 |

| C-2 | - | ~150 |

| C-3 | - | ~135 |

| C-4 | ~8.3 (d) | ~140 |

| H-4 | ~8.3 (d) | - |

| C-5 | ~7.9 (d) | ~125 |

| H-5 | ~7.9 (d) | - |

| C-6 | - | ~158 |

| C-1' | - | ~138 |

| C-2'/C-6' | ~7.8 (m) | ~129 |

| H-2'/H-6' | ~7.8 (m) | - |

| C-3'/C-5' | ~7.5 (m) | ~129 |

| H-3'/H-5' | ~7.5 (m) | - |

| C-4' | ~7.6 (m) | ~131 |

| H-4' | ~7.6 (m) | - |

Note: Predicted values are based on analogous structures and substituent effects. s = singlet, d = doublet, m = multiplet.

2D NMR Spectroscopy: To unambiguously assign these signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the signals for H-4 and H-5 would confirm their adjacent positions on the pyridine ring. Correlations between the phenyl protons would also be observed, helping to delineate their specific assignments.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would definitively link the H-4 and H-5 signals to their corresponding C-4 and C-5 carbons, and similarly for the protons and carbons of the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary (non-protonated) carbons. For instance, correlations from H-4 to C-2, C-3, and C-6 would be expected, helping to place the carboxylic acid groups and the phenyl substituent. Similarly, correlations from the ortho-protons of the phenyl ring (H-2'/H-6') to the C-6 of the pyridine ring would confirm the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful for determining the preferred conformation of the phenyl group relative to the pyridine ring. For example, a NOE between H-5 of the pyridine ring and the ortho-protons (H-2'/H-6') of the phenyl ring would indicate a specific rotational conformation.

Dynamic NMR Studies for Conformational Exchange and Rotational Barriers

The rotation around the C-6 to C-1' single bond between the pyridine and phenyl rings may be hindered, potentially leading to different stable conformations (atropisomers) if the rotational barrier is sufficiently high. Dynamic NMR (DNMR) studies, involving recording NMR spectra at various temperatures, could provide insight into this process. If the rotation is slow on the NMR timescale at lower temperatures, separate signals for the ortho and meta protons of the phenyl ring might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single signal at the coalescence temperature. From this data, the energy barrier to rotation could be calculated, providing valuable information about the molecule's conformational flexibility.

Solid-State NMR for Polymorph Characterization and Intermolecular Interactions

In the solid state, molecules can adopt different packing arrangements, known as polymorphs, which can have different physical properties. Solid-state NMR (ssNMR) is a powerful technique for characterizing these polymorphs. Cross-polarization magic-angle spinning (CP-MAS) ¹³C NMR spectra can distinguish between different crystalline forms as the carbon chemical shifts are sensitive to the local electronic environment, which is influenced by intermolecular interactions like hydrogen bonding and crystal packing. Furthermore, advanced ssNMR techniques can probe intermolecular distances and interactions, providing a detailed picture of the supramolecular structure of this compound in the solid state.

Vibrational Spectroscopy (Infrared and Raman) of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding environment.

Assignment of Characteristic Functional Group Frequencies and Band Interpretation

The vibrational spectrum of this compound would be characterized by contributions from the carboxylic acid, pyridine, and phenyl moieties.

Carboxylic Acid Vibrations: The most prominent features would be the O-H stretching vibration, which typically appears as a very broad band in the IR spectrum, often centered around 3000 cm⁻¹. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp band, typically in the region of 1700-1750 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic stretching and bending vibrations. C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations would also be present.

Phenyl Ring Vibrations: The phenyl group also has characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The pattern of C-H out-of-plane bending vibrations in the 680-900 cm⁻¹ region can be indicative of the substitution pattern of the phenyl ring.

Interactive Data Table: Predicted Characteristic IR and Raman Bands

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| O-H stretch (carboxylic acid) | 3300-2500 | Strong, Broad | Weak |

| C-H stretch (aromatic) | 3100-3000 | Medium | Strong |

| C=O stretch (carboxylic acid) | 1750-1700 | Very Strong | Medium |

| C=C/C=N stretch (pyridine ring) | 1600-1400 | Medium-Strong | Medium-Strong |

| C=C stretch (phenyl ring) | 1600-1450 | Medium-Strong | Strong |

| C-O stretch (carboxylic acid) | 1320-1210 | Strong | Weak |

| O-H bend (in-plane) | 1440-1395 | Medium | Weak |

| C-H bend (out-of-plane) | 900-680 | Strong | Medium |

Conformation-Dependent Vibrational Signatures and Hydrogen Bonding Effects

The vibrational frequencies of this compound are expected to be sensitive to its conformation. For instance, the relative orientation of the two carboxylic acid groups and the phenyl ring could influence the coupling between vibrational modes, leading to shifts in their frequencies.

Hydrogen bonding plays a significant role in the vibrational spectra of carboxylic acids. In the solid state or in concentrated solutions, carboxylic acids typically form hydrogen-bonded dimers. This intermolecular hydrogen bonding causes a significant broadening and red-shifting (to lower frequency) of the O-H stretching band and a red-shift of the C=O stretching band. The presence of the nitrogen atom in the pyridine ring and the two carboxylic acid groups allows for the possibility of both intramolecular and intermolecular hydrogen bonding, which would be reflected in the vibrational spectra. A detailed analysis of these spectral regions, potentially aided by computational modeling, could provide valuable information about the nature and strength of these hydrogen bonding interactions.

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₃H₉NO₄. The theoretical exact mass of the neutral molecule and its protonated form, [M+H]⁺, can be calculated and compared against experimental data for confirmation. This precise mass measurement is a critical first step in identifying the compound in a complex mixture or confirming the product of a chemical synthesis.

| Species | Molecular Formula | Calculated Exact Mass (Da) | Typical Use |

|---|---|---|---|

| [M] | C₁₃H₉NO₄ | 243.0532 | Basis for molecular formula determination |

| [M+H]⁺ | C₁₃H₁₀NO₄⁺ | 244.0604 | Observed in positive-ion ESI-HRMS |

| [M-H]⁻ | C₁₃H₈NO₄⁻ | 242.0460 | Observed in negative-ion ESI-HRMS |

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion. By inducing fragmentation through collision-induced dissociation (CID), a characteristic pattern of product ions is generated, which provides detailed structural information. For this compound, the fragmentation is expected to proceed through characteristic losses of small neutral molecules associated with the carboxylic acid groups and cleavage of the phenyl-pyridine bond.

The fragmentation of dicarboxylic acids often begins with the loss of water (H₂O) and carbon dioxide (CO₂). nih.gov A plausible fragmentation pathway for the protonated molecule (m/z 244.06) would involve:

Initial loss of a water molecule (18.01 Da) from the two adjacent carboxylic acid groups to form an anhydride-like cyclic ion.

Subsequent loss of carbon monoxide (CO, 28.00 Da) or carbon dioxide (CO₂, 44.00 Da). The loss of CO₂ is a common fragmentation for carboxylic acids. youtube.com

Cleavage of the phenyl group (C₆H₅, 77.04 Da).

Analysis of the fragmentation of the related 2,3-pyridinedicarboxylic acid shows a primary loss of a carboxyl group. ucdavis.edu For the 6-phenyl derivative, this would lead to characteristic product ions reflecting the stable phenylpyridine core.

| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment (m/z) | Fragment Structure/Description |

|---|---|---|---|

| 244.06 | H₂O | 226.05 | Cyclic anhydride (B1165640) intermediate |

| 244.06 | CO₂ | 200.06 | Decarboxylated ion |

| 244.06 | COOH | 199.06 | Loss of one carboxyl radical |

| 200.06 | CO₂ | 156.07 | Fully decarboxylated phenylpyridine ion |

X-ray Diffraction Analysis of this compound and its Derivatives

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid, providing definitive information on molecular structure, conformation, and intermolecular interactions.

Single crystal X-ray crystallography allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the absolute structure and preferred conformation of the molecule in the solid state. mdpi.com For this compound, key structural questions that can be answered include the planarity of the pyridine ring, the dihedral angle between the phenyl and pyridine rings, and the conformation of the two carboxylic acid groups. In the crystal structures of similar heterocyclic dicarboxylic acids, extensive hydrogen bonding networks, often forming dimers or sheet-like structures, are commonly observed. mdpi.comnih.gov An intramolecular hydrogen bond between the adjacent carboxylic acid groups is also possible. While specific crystal structure data for this compound is not yet reported, analysis of analogous compounds provides expected parameters. nih.gov

| Crystallographic Parameter | Expected Observation for this compound | Significance |

|---|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell |

| Space Group | Centrosymmetric (e.g., P2₁/c) if forming H-bonded dimers | Defines the symmetry operations within the unit cell |

| Unit Cell Dimensions | Dependent on molecular packing | Defines the size and shape of the repeating unit |

| Intermolecular Interactions | Strong O-H···N or O-H···O hydrogen bonds; π-π stacking | Governs the crystal packing and physical properties |

| Phenyl-Pyridine Dihedral Angle | Non-zero value due to steric hindrance | Indicates the degree of twist between the aromatic rings |

Powder X-ray diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. It generates a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase. PXRD is crucial for identifying different crystalline forms (polymorphs) of a compound, which can have distinct physical properties. It is also used to assess the phase purity of a bulk sample and to monitor phase transitions under varying conditions. The PXRD pattern consists of a series of peaks plotted as a function of the diffraction angle (2θ), with each peak corresponding to a specific set of lattice planes in the crystal structure. researchgate.net

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy of this compound

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions associated with its aromatic systems—the pyridine ring and the phenyl substituent. The presence of the conjugated system typically results in strong absorption bands in the 250-350 nm range. academie-sciences.fr The exact position of the absorption maxima (λmax) and the molar absorptivity (ε) are sensitive to the solvent environment. Related pyridine dicarboxylic acid complexes show intense absorption bands between 220 and 300 nm. nih.gov The phenyl substitution at the 6-position is expected to cause a bathochromic (red) shift compared to the unsubstituted 2,3-pyridinedicarboxylic acid.

Many rigid aromatic molecules exhibit fluorescence, which is the emission of light upon relaxation from an excited electronic state to the ground state. The fluorescence emission spectrum is typically a mirror image of the lowest-energy absorption band and is shifted to a longer wavelength (Stokes shift). The fluorescence properties, including the quantum yield and lifetime, would provide further information about the molecule's excited-state dynamics.

| Spectroscopic Technique | Expected Observation | Associated Electronic Transition | Structural Information |

|---|---|---|---|

| UV-Vis Absorption | Major bands approx. 250-350 nm | π → π* | Confirms the presence of the conjugated aromatic system |

| Fluorescence Emission | Emission at λ > λmax (absorption) | Relaxation from S₁ to S₀ | Provides information on molecular rigidity and excited-state properties |

Electronic Transitions and Absorption Characteristics

A detailed analysis of the electronic transitions and absorption characteristics of this compound, including specific absorption maxima (λmax) and molar extinction coefficients (ε), is not available in the reviewed literature. This information is crucial for understanding the molecule's interaction with ultraviolet and visible light, which underpins its potential photophysical behaviors.

Photoluminescence, Quantum Yields, and Quenching Phenomena

Information regarding the photoluminescence properties of this compound, such as its emission spectrum, quantum yield, and any observed quenching phenomena, is not documented in the accessible scientific research. Such data would be essential for evaluating its potential applications in areas like fluorescence sensing or as a component in light-emitting materials.

Computational Chemistry and Theoretical Investigations of 6 Phenyl 2,3 Pyridinedicarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-Phenyl-2,3-pyridinedicarboxylic acid, these methods could provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Ground State Properties and Molecular Geometries

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. A DFT study of this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would yield crucial information about the molecule's ground state electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). These parameters are essential for predicting the molecule's reactivity, with the HOMO and LUMO energies indicating its electron-donating and accepting capabilities, respectively. The MEP map would visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Ab Initio Methods for High-Accuracy Calculations of Energetics and Reactivity

For even higher accuracy, particularly for energetics and reaction barriers, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. While computationally more demanding than DFT, these methods are based on first principles and can provide benchmark-quality data on the molecule's stability, isomerization energies, and the activation energies of potential reactions. Such high-level calculations would be crucial for validating results from DFT and for obtaining a more precise understanding of the molecule's chemical behavior.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

The flexibility of the carboxylic acid groups and the rotation of the phenyl ring suggest that this compound may exist in multiple conformations. Molecular Dynamics (MD) simulations could be used to explore its conformational landscape. By simulating the motion of the atoms over time, MD can identify the most stable conformers and the energy barriers between them.

Moreover, MD simulations are invaluable for studying the effects of solvents on the molecule's structure and dynamics. By explicitly including solvent molecules (e.g., water) in the simulation, it would be possible to investigate how intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups and the solvent, influence the conformational preferences of this compound.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are routinely used to predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecule's structure. For this compound, these predictions would include:

NMR Chemical Shifts: Calculations of nuclear magnetic shielding tensors using methods like Gauge-Independent Atomic Orbital (GIAO) can predict the ¹H and ¹³C NMR chemical shifts.

IR Vibrational Frequencies: The calculation of the Hessian matrix after geometry optimization provides the vibrational frequencies and their corresponding normal modes, which can be correlated with experimental infrared (IR) spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its participation in other chemical transformations.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis